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Compound of Interest

Compound Name: Aurein 2.3

Cat. No.: B12377313 Get Quote

Introduction

Aurein 2.3 is a 16-amino acid antimicrobial peptide originally isolated from the Australian

Southern Bell Frog, Litoria aurea.[1][2] It exhibits a broad spectrum of activity against various

bacteria. The synthesis of Aurein 2.3 is crucial for research into its mechanism of action,

structure-activity relationships, and potential therapeutic applications. These protocols outline

the chemical synthesis, purification, and characterization of Aurein 2.3 for research purposes,

primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by reverse-

phase high-performance liquid chromatography (RP-HPLC) for purification and mass

spectrometry for verification.

Quantitative Data Summary

Table 1: Aurein 2.3 Properties

Property Value

Amino Acid Sequence
Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-

Ala-Ile-Gly-Ser-Leu-NH2

Molecular Formula C76H131N19O19

Molecular Weight 1614.9 g/mol [3]

C-terminus Amidated[1][3]
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Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of Aurein 2.3

This protocol is based on the widely used Fmoc/tBu strategy.[4][5] The synthesis can be

performed manually or using an automated peptide synthesizer.[4][6]

Materials and Reagents:

Rink Amide resin (e.g., Rink Amide MBHA)[6][7]

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-

Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-

Ser(tBu)-OH)

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)[6]

Activation base: DIPEA (N,N'-Diisopropylethylamine) or NMM (N-methylmorpholine)

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)[7]

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol, Diethyl ether

(ice-cold)

Washing solvents: DMF, DCM

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Equipment:

Solid-phase peptide synthesis vessel (manual) or automated peptide synthesizer

Shaker or rocker for manual synthesis

Filtration apparatus

Lyophilizer (freeze-dryer)
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Centrifuge

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.

[7]

First Amino Acid Coupling (Loading):

Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20-30 minutes.

[6]

Wash the resin thoroughly with DMF and DCM.

Couple the first amino acid (Fmoc-Leu-OH) to the resin. Pre-activate the amino acid by

dissolving it with HBTU/HOBt and DIPEA in DMF before adding it to the resin. Allow the

reaction to proceed for 2-4 hours.

Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (from

C-terminus to N-terminus):

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to

remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

Washing: Wash the resin extensively with DMF to remove residual piperidine and by-

products.

Coupling: Couple the next Fmoc-protected amino acid. Pre-activate the amino acid with

HBTU/HOBt and DIPEA in DMF and add it to the resin. The reaction time is typically 1-2

hours. A Kaiser test can be performed to check for complete coupling.[4]

Washing: Wash the resin with DMF and DCM to remove excess reagents.

Final Deprotection: After the final amino acid (Fmoc-Gly-OH) has been coupled, remove the

terminal Fmoc group with 20% piperidine in DMF.

Cleavage and Side-Chain Deprotection:
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Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the

peptide from the resin and remove the side-chain protecting groups (OtBu, Boc, tBu).

Filter the resin and collect the filtrate containing the crude peptide.

Peptide Precipitation and Lyophilization:

Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.[6]

Centrifuge the mixture to pellet the peptide, and decant the ether.

Wash the peptide pellet with cold ether two more times.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Dissolve the peptide in a minimal amount of a water/acetonitrile mixture and lyophilize to

obtain a fluffy white powder.

2. Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide

from impurities based on hydrophobicity.[8][9][10]

Materials and Reagents:

Crude synthesized Aurein 2.3

Solvent A: 0.1% TFA in deionized water

Solvent B: 0.1% TFA in acetonitrile (ACN)

HPLC-grade water and acetonitrile

Equipment:

Preparative RP-HPLC system with a UV detector
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C18 column (preparative scale)

Fraction collector

Lyophilizer

Protocol:

Sample Preparation: Dissolve the lyophilized crude peptide in a small volume of Solvent A,

or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm

filter.

Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g.,

5-10%) in Solvent A.

Peptide Separation: Inject the sample onto the column and elute the peptide using a linear

gradient of increasing Solvent B concentration.[8] The separation is monitored by UV

absorbance at 210-220 nm.[8]

Fraction Collection: Collect fractions corresponding to the major peak, which should be the

target peptide.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool

the fractions that meet the desired purity level (typically >95% for research use).

Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the purified Aurein
2.3 as a white powder. The final product is typically a TFA salt due to the mobile phase used.

[3]

Table 2: Example RP-HPLC Gradient for Aurein 2.3 Purification
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Time (minutes) % Solvent B (0.1% TFA in ACN)

0 10

5 10

35 60

40 90

45 90

50 10

3. Characterization and Quality Control

Mass spectrometry is an essential tool for verifying the identity and purity of synthetic peptides.

[11][12]

Materials and Reagents:

Purified, lyophilized Aurein 2.3

Matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)

Solvents for ESI-MS (e.g., water, acetonitrile, formic acid)

Equipment:

MALDI-TOF or ESI mass spectrometer

Analytical HPLC system with a C18 column

Protocols:

Mass Spectrometry:

Objective: To confirm the molecular weight of the synthesized peptide.
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Procedure (MALDI-TOF): Co-crystallize a small amount of the peptide with the matrix

solution on a target plate and analyze.

Procedure (ESI-MS): Infuse a dilute solution of the peptide directly into the mass

spectrometer or analyze via LC-MS.

Expected Result: The observed mass should match the theoretical molecular weight of

Aurein 2.3 (1614.9 Da).

Analytical RP-HPLC:

Objective: To determine the purity of the final peptide product.

Procedure: Inject a small amount of the purified peptide onto an analytical C18 column

and run a gradient similar to the one used for purification.

Expected Result: A single major peak should be observed in the chromatogram. Purity is

calculated by integrating the area of the main peak relative to the total area of all peaks.

For research purposes, a purity of >95% is generally acceptable.[10]
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Caption: Overall workflow for the synthesis of Aurein 2.3.
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Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
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Caption: Logical workflow for purification and quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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